NIR Dye ID S08731
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Overview
Description
NIR Dye ID S08731 is a near-infrared fluorescent dye that has gained significant attention in various fields of research due to its unique optical properties. This compound is known for its high molar absorptivity in the near-infrared region, making it an ideal candidate for applications in imaging and diagnostics. The dye has a molecular formula of C47H49F18N2O2P and a molecular weight of 1046.8 g/mol.
Preparation Methods
The synthesis of NIR Dye ID S08731 involves several steps. Initially, a quinoline intermediate is formed, which is then coupled with a pyridine derivative. The reaction conditions typically involve the use of dimethyl sulfoxide (DMSO) as a solvent, and the reactions are carried out under controlled temperatures to ensure the stability of the intermediates and the final product. Industrial production methods may involve scaling up these reactions while maintaining the purity and yield of the dye.
Chemical Reactions Analysis
NIR Dye ID S08731 undergoes various types of chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to changes in its optical properties.
Reduction: Reduction reactions can also alter the dye’s fluorescence characteristics.
Substitution: The dye can undergo substitution reactions where specific functional groups are replaced by others, potentially modifying its absorption and emission spectra.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
NIR Dye ID S08731 has a wide range of scientific research applications:
Chemistry: Used in the development of new materials and sensors due to its unique optical properties.
Biology: Employed in fluorescence-guided surgery and imaging of biological systems, thanks to its high stability and low toxicity.
Medicine: Utilized in diagnostic imaging and photothermal therapy for cancer treatment.
Industry: Applied in the manufacturing of optical devices and materials that require precise control of light absorption and emission.
Mechanism of Action
The mechanism by which NIR Dye ID S08731 exerts its effects involves its ability to absorb and emit light in the near-infrared region. This property is due to the presence of a quinoline moiety and a pyridine ring in its structure. The dye interacts with specific molecular targets, such as proteins and nucleic acids, allowing for precise imaging and diagnostic applications .
Comparison with Similar Compounds
NIR Dye ID S08731 can be compared with other near-infrared dyes such as:
IR-783: Known for its use in tumor imaging and photothermal therapy.
Zombie NIR™: Used for assessing cell viability in biological research.
This compound stands out due to its high molar absorptivity and stability, making it a preferred choice for applications requiring long-term imaging and minimal toxicity.
Properties
CAS No. |
2459374-53-7 |
---|---|
Molecular Formula |
C47H49F18N2O2P |
Molecular Weight |
1046.8 |
Purity |
96 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.